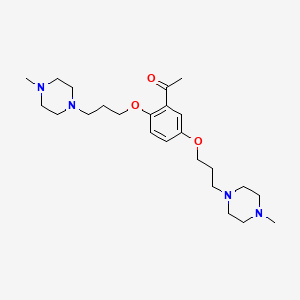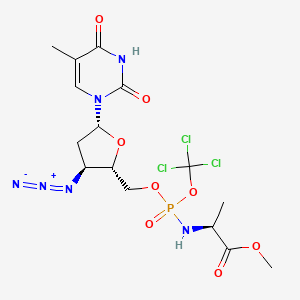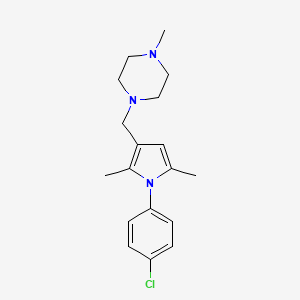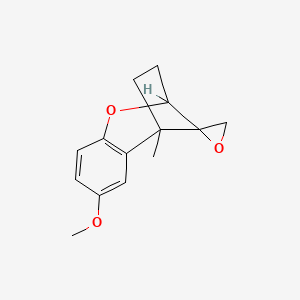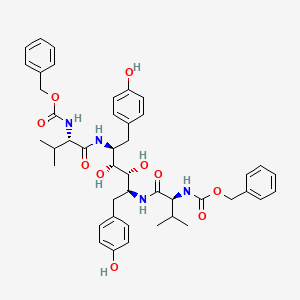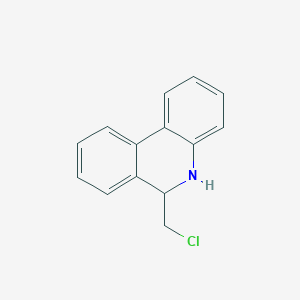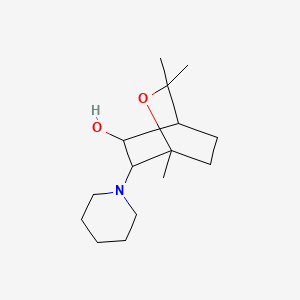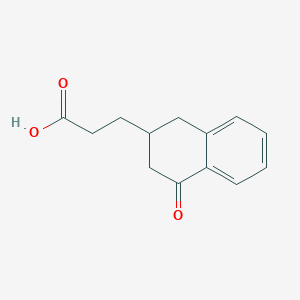
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 280685 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Métodos De Preparación
The preparation of NSC 280685 involves several synthetic routes and reaction conditions. One common method includes the induction of pluripotent stem cells to neural stem cells using specific media and reagents. This process typically involves the use of a serum-free neural induction medium, which can convert pluripotent stem cells into neural stem cells with high efficiency . The preparation also requires various materials such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, and other reagents .
Análisis De Reacciones Químicas
NSC 280685 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
NSC 280685 has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of neural stem cells. In biology, it plays a crucial role in understanding the differentiation and proliferation of neural stem cells. In medicine, NSC 280685 is explored for its potential in treating neurodegenerative diseases and other neurological disorders. Additionally, it has industrial applications in the development of new materials and technologies .
Mecanismo De Acción
The mechanism of action of NSC 280685 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation and proliferation of neural stem cells by modulating various signaling pathways. These pathways include those involved in cell growth, differentiation, and survival. The exact molecular targets and pathways can vary depending on the specific context and application .
Comparación Con Compuestos Similares
NSC 280685 can be compared with other similar compounds, such as other neural stem cell inducers and modulators. Some similar compounds include those used in the induction of pluripotent stem cells to neural stem cells, such as specific growth factors and signaling molecules. What sets NSC 280685 apart is its high efficiency and specificity in inducing neural stem cell differentiation .
Propiedades
Número CAS |
35883-78-4 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c14-12-8-9(5-6-13(15)16)7-10-3-1-2-4-11(10)12/h1-4,9H,5-8H2,(H,15,16) |
Clave InChI |
GRTLFHIPTCBPMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=CC=CC=C21)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
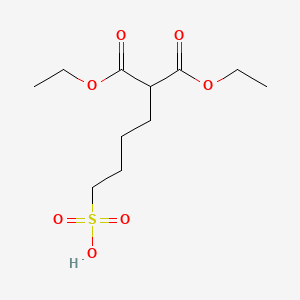
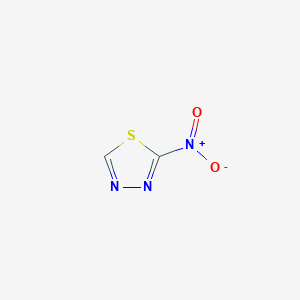
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
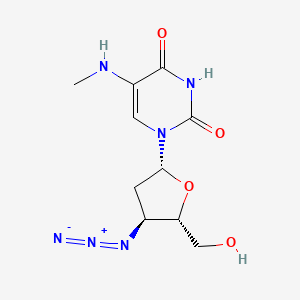

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
